molecular formula C19H21N3O6 B2529559 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate CAS No. 876944-19-3

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate

Cat. No. B2529559
CAS RN: 876944-19-3
M. Wt: 387.392
InChI Key: XQXHVHALJKTGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate is a useful research compound. Its molecular formula is C19H21N3O6 and its molecular weight is 387.392. The purity is usually 95%.
BenchChem offers high-quality [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Peptide Bond Formation

OxymaPure, a closely related compound used as an additive in peptide synthesis, showcases the importance of such molecules in improving the efficiency of synthetic procedures. In a study by El‐Faham et al. (2013), OxymaPure was highlighted for its superiority over traditional reagents in terms of purity and yield, indicating its potential for synthesizing a wide range of peptides with high efficiency and minimal racemization. This suggests that molecules similar to your query could be pivotal in the synthesis of complex peptides and proteins, crucial for therapeutic and research purposes (El‐Faham et al., 2013).

Building Blocks for Organic Synthesis

The versatility of molecules resembling your query as building blocks in organic synthesis is evident in research by Limbach et al. (2009). They developed a precursor for constructing cyclopropyl-containing amino acids, demonstrating the molecule's utility in creating structurally complex and biologically significant compounds. This underscores the potential for using similar molecules to construct a wide array of compounds with applications ranging from drug development to material science (Limbach et al., 2009).

Coupling Reagent for Racemization-Free Synthesis

Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, another molecule akin to your query, has been used as a coupling reagent for esterification and peptide synthesis without racemization, as reported by Thalluri et al. (2013). The study highlights the molecule's efficiency in forming peptide bonds, a critical step in the synthesis of proteins and peptides for therapeutic use. This exemplifies the potential applications of your molecule in creating pure, racemization-free compounds for pharmaceutical use (Thalluri et al., 2013).

properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-13(14-4-5-15-16(8-14)27-12-26-15)22-28-10-18(24)25-9-17(23)21-19(11-20)6-2-3-7-19/h4-5,8H,2-3,6-7,9-10,12H2,1H3,(H,21,23)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXHVHALJKTGKO-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)OCC(=O)NC1(CCCC1)C#N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC(=O)OCC(=O)NC1(CCCC1)C#N)/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-({[1-(1,3-dioxaindan-5-yl)ethylidene]amino}oxy)acetate

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